molecular formula C3H9IOS B582730 Trimethylsulfoxonium-d9 Iodide CAS No. 23726-00-3

Trimethylsulfoxonium-d9 Iodide

Cat. No.: B582730
CAS No.: 23726-00-3
M. Wt: 229.123
InChI Key: BPLKQGGAXWRFOE-KYRNGWDOSA-M
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Description

Trimethylsulfoxonium-d9 Iodide is a deuterated derivative of Trimethylsulfoxonium Iodide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The chemical formula for this compound is C3D9IOS, and it is primarily used in scientific research due to its unique properties, such as enhanced stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium-d9 Iodide can be synthesized by reacting deuterated dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:

(CD3)2SO+CD3I(CD3)3SO+I(CD_3)_2SO + CD_3I \rightarrow (CD_3)_3SO^+I^- (CD3​)2​SO+CD3​I→(CD3​)3​SO+I−

This reaction typically requires an inert atmosphere and is carried out at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of deuterated reagents is crucial to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfoxonium-d9 Iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Trimethylsulfoxonium-d9 Iodide exerts its effects involves the formation of reactive intermediates, such as ylides. These intermediates can undergo nucleophilic addition to carbonyl compounds, leading to the formation of epoxides or cyclopropanes. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into reaction mechanisms and isotope effects .

Biological Activity

Trimethylsulfoxonium-d9 iodide, also known as deuterated trimethylsulfoxonium iodide, is a compound with significant applications in organic synthesis and biological research. Its unique properties stem from the presence of deuterium, which enhances its utility in various analytical techniques such as NMR spectroscopy and mass spectrometry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C3_3H9_9IOS
  • CAS Number : 23726-00-3
  • Molar Mass : 220.07243 g/mol
  • Storage Conditions : -20°C

This compound acts primarily as a methylating agent in biological systems. It is involved in the transfer of methyl groups to various substrates, influencing metabolic pathways and potentially modifying the activity of biomolecules. The deuterium labeling allows for tracking and quantifying reactions in complex biological matrices.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cognitive Enhancement :
    • Studies have indicated that compounds similar to trimethylsulfoxonium can act as muscarinic agonists, stimulating cognitive functions. For example, research on muscarinic receptor activation has shown potential therapeutic effects for cognitive disorders, suggesting that trimethylsulfoxonium derivatives may enhance memory and learning processes through similar pathways .
  • Methylation Reactions :
    • As a methylating agent, this compound plays a crucial role in biochemical methylation processes. Methylation affects gene expression and protein function, which are vital for cellular regulation and signaling .
  • Toxicological Studies :
    • Toxicological assessments have been conducted to evaluate the safety profile of this compound. For instance, studies indicate an LD50 (lethal dose for 50% of the population) of 180 mg/kg (intravenous) and 900 mg/kg (intraperitoneal) in mice, highlighting the need for careful handling and usage in laboratory settings .

Case Study 1: Cognitive Enhancement

A study published in 2011 explored the effects of muscarinic agonists on cognitive function. The results indicated that compounds structurally related to trimethylsulfoxonium could enhance cognitive performance in animal models by activating specific muscarinic receptors . This suggests potential applications in treating cognitive impairments.

Case Study 2: Methylation Impact on Gene Expression

Research conducted on methylation processes revealed that trimethylsulfoxonium derivatives could effectively transfer methyl groups to DNA and RNA molecules, influencing gene expression patterns. This was particularly noted in studies focusing on epigenetic modifications associated with neurodegenerative diseases .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
Cognitive EnhancementPotential muscarinic receptor agonist effects
Methylation AgentInvolvement in biochemical methylation processes
Toxicity ProfileLD50 values indicating safety levels

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trimethylsulfoxonium-d9 Iodide, and how can isotopic purity be verified?

this compound is synthesized via quaternization of deuterated dimethyl sulfoxide (DMSO-d6) with methyl iodide-d2. The reaction requires anhydrous conditions to avoid hydrolysis and is typically conducted in a polar aprotic solvent under nitrogen . Isotopic purity (≥99 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, the absence of residual proton signals in the deuterated methyl groups (δ ~3.0 ppm for 1^1H) and characteristic splitting patterns in 2^2H-NMR validate isotopic enrichment .

Q. How is Trimethylsulfoxonium iodide characterized structurally, and what analytical techniques are critical for quality control?

X-ray crystallography and Fourier-transform infrared spectroscopy (FTIR) are primary methods for structural confirmation. Crystallography resolves the sulfoxonium cation’s trigonal pyramidal geometry and iodide counterion arrangement . FTIR identifies key vibrations: S=O (~1050 cm1^{-1}) and C-S (~700 cm1^{-1}). Purity is assessed via elemental analysis (C, H, S, I) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What are the primary research applications of this compound in mechanistic studies?

The compound is used as a methyl-d3 group donor in isotopic labeling for reaction mechanism elucidation. For example, in SN2 reactions, deuterium labeling helps track methyl transfer kinetics via kinetic isotope effect (KIE) analysis. NMR or MS monitors deuterium incorporation into products, distinguishing between concerted and stepwise mechanisms .

Advanced Research Questions

Q. How do isotopic effects (d9 vs. non-deuterated) influence reaction kinetics or thermodynamics in organocatalytic systems?

Deuteration alters vibrational frequencies, affecting activation energy (EaE_a) and KIE. In methyl-transfer reactions, kH/kDk_H/k_D ratios >1 indicate slower kinetics for deuterated species due to higher bond strength (C-D vs. C-H). Computational studies (DFT) paired with experimental Arrhenius plots quantify these effects. Contradictions may arise if solvent interactions or steric effects overshadow isotopic contributions, requiring multivariate analysis .

Q. What experimental design considerations are critical when using this compound in air-sensitive reactions?

Air- and moisture-sensitive protocols demand strict inert conditions (glovebox, Schlenk lines). Pre-dried solvents (e.g., DMF, acetonitrile) and molecular sieves prevent hydrolysis. Reaction progress is monitored via in-situ techniques like Raman spectroscopy or gas chromatography (GC) with mass-selective detection to avoid exposure . Contamination risks (e.g., proton exchange in protic solvents) necessitate controls using deuterium-depleted solvents.

Q. How can researchers resolve contradictions in reported catalytic efficiencies of sulfoxonium salts in cross-coupling reactions?

Discrepancies often stem from ligand-metal coordination or solvent polarity effects. Systematic studies should vary:

  • Ligand structure : Bulky ligands may hinder iodide dissociation, reducing catalytic turnover.
  • Solvent dielectric constant : Higher polarity stabilizes ionic intermediates, accelerating rates.
  • Counterion effects : Compare iodide vs. other anions (e.g., BF4_4^-) to isolate ion-pairing contributions. Kinetic profiling (e.g., Eyring plots) and X-ray absorption spectroscopy (XAS) clarify active species .

Q. What advanced degradation pathways involve Trimethylsulfoxonium iodide in environmental chemistry studies?

Under UV/VUV irradiation, the iodide ion (I^-) participates in advanced reduction processes (ARPs) to degrade perfluoroalkyl substances (PFAS). Sulfite (SO32_3^{2-}) enhances I^-’s reductive capacity by generating hydrated electrons (eaqe_{aq}^-). Mechanisms are validated using radical scavengers (e.g., nitrobenzene for eaqe_{aq}^-) and LC-MS/MS to detect intermediates like CF3_3-COOH .

Q. Methodological and Safety Considerations

Q. What protocols ensure safe handling and waste disposal of this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use in fume hoods to prevent inhalation.
  • Waste management : Collect in halogenated waste containers. Neutralize residual iodide with NaHSO3_3 before disposal.
  • Spill response : Absorb with vermiculite, treat with 10% NaHCO3_3, and dispose as hazardous waste .

Q. How should researchers address discrepancies in NMR data for deuterated sulfoxonium salts?

Signal splitting in 1^1H-NMR may indicate incomplete deuteration or H/D exchange. Solutions include:

  • Drying : Use activated 3Å molecular sieves to remove trace water.
  • Low-temperature NMR : Acquire spectra at −40°C to slow exchange kinetics.
  • Supplementary techniques : 19^{19}F-NMR or HSQC (heteronuclear single quantum coherence) for unambiguous assignment .

Q. Data Presentation and Reproducibility

Q. What statistical methods are recommended for reporting uncertainties in isotopic labeling efficiency?

Use propagation of error calculations for MS-based isotopic abundance. For example, if MS reports 99 ± 0.5 atom% D, combine with synthesis yield (e.g., 85 ± 5%) to compute total uncertainty. Report confidence intervals (95% CI) and validate via triplicate experiments .

Properties

InChI

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKQGGAXWRFOE-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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